molecular formula C19H16N4OS3 B3514177 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE

Cat. No.: B3514177
M. Wt: 412.6 g/mol
InChI Key: LVKQSXCXVNPUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, a thiadiazine ring, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzothiazole with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with a substituted thiadiazine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can also improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS3/c1-12-6-8-13(9-7-12)15-10-25-18(23-22-15)21-17(24)11-26-19-20-14-4-2-3-5-16(14)27-19/h2-9H,10-11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKQSXCXVNPUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(SC2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.